

# Application Notes and Protocols for Spectrophotometric Determination of Cefotaxime Concentration

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## Compound of Interest

Compound Name: Cefotaxime

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These application notes provide detailed protocols for the quantitative determination of Cefotaxime, a third-generation cephalosporin antibiotic, using UV-Visible spectrophotometry. The methods outlined are suitable for researchers, scientists, and professionals involved in drug development and quality control.

## Introduction

Cefotaxime is a widely used antibiotic effective against a broad spectrum of bacteria.<sup>[1][2]</sup> Accurate and reliable methods for its quantification in pharmaceutical formulations are crucial for ensuring dosage accuracy and therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for routine analysis.<sup>[2][3]</sup> This document details two distinct spectrophotometric methods for Cefotaxime determination: a direct Ultraviolet (UV) method and a visible method based on a charge-transfer complexation reaction.

## Method 1: Direct UV Spectrophotometry

This method relies on the inherent UV absorbance of the Cefotaxime molecule. It is a straightforward and rapid technique suitable for relatively pure samples.

## Principle

Cefotaxime exhibits significant absorbance in the UV region. By measuring the absorbance at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), the concentration of Cefotaxime in a solution can be determined using the Beer-Lambert law. The  $\lambda_{\text{max}}$  for Cefotaxime can vary slightly depending on the solvent used, with reported values around 227 nm, 238 nm, and 260 nm.[3][4][5] Distilled water is a common and suitable solvent for this analysis.[3]

## Experimental Protocol

### 1. Materials and Reagents:

- Cefotaxime Sodium reference standard
- Distilled water (or other suitable solvent like methanol or 0.1N NaOH)[3][4]
- Calibrated volumetric flasks and pipettes
- Quartz cuvettes
- UV-Visible Spectrophotometer

### 2. Preparation of Standard Stock Solution (100 $\mu\text{g/mL}$ ):

- Accurately weigh 10 mg of Cefotaxime Sodium reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve the standard in approximately 70 mL of distilled water.
- Make up the volume to 100 mL with distilled water and mix thoroughly.

### 3. Preparation of Working Standard Solutions:

- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30  $\mu\text{g/mL}$  by appropriate dilution with distilled water.[3][4] For example, to prepare a 10  $\mu\text{g/mL}$  solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

### 4. Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ ):

- Take one of the working standard solutions (e.g., 20 µg/mL).
- Scan the solution in the UV range from 400 nm to 200 nm using a UV-Visible spectrophotometer with distilled water as a blank.
- Identify the wavelength at which maximum absorbance occurs. This is the  $\lambda_{\text{max}}$ .

#### 5. Calibration Curve Construction:

- Measure the absorbance of each working standard solution at the determined  $\lambda_{\text{max}}$  against a distilled water blank.
- Plot a graph of absorbance versus concentration (µg/mL).
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ). An  $R^2$  value greater than 0.995 indicates good linearity.[3]

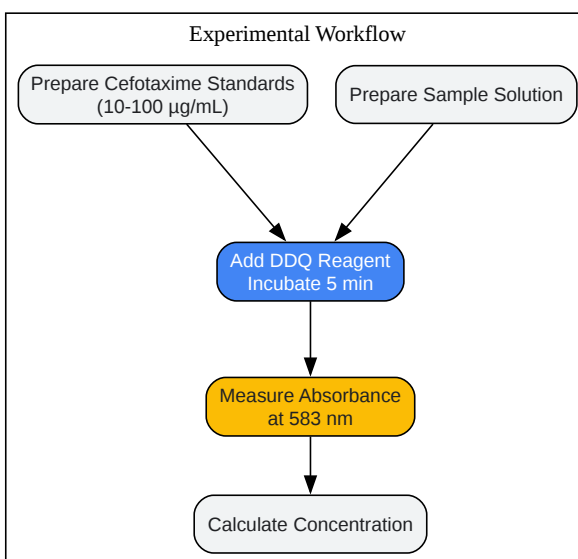
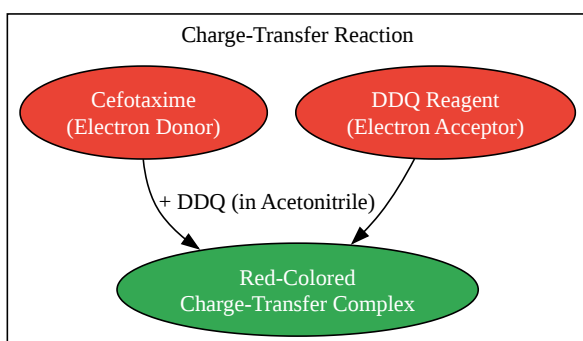
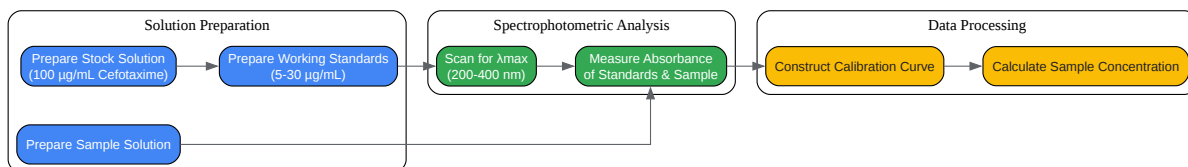
#### 6. Sample Analysis:

- For pharmaceutical formulations (e.g., powder for injection), accurately weigh a quantity of the powder equivalent to 100 mg of Cefotaxime.[4]
- Dissolve it in a 100 mL volumetric flask with distilled water to obtain a stock solution.
- Dilute the sample stock solution with distilled water to a concentration that falls within the linear range of the calibration curve.
- Measure the absorbance of the diluted sample solution at the  $\lambda_{\text{max}}$ .
- Calculate the concentration of Cefotaxime in the sample using the regression equation from the calibration curve.

## Data Presentation

| Parameter                         | Value                   | Reference   |
|-----------------------------------|-------------------------|---|
| $\lambda_{\text{max}}$            | ~227 - 260 nm           | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Linearity Range                   | 5 - 30 $\mu\text{g/mL}$ | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Correlation Coefficient ( $R^2$ ) | > 0.995                 | <a href="#">[3]</a>   |
| Limit of Detection (LOD)          | 0.194 $\mu\text{g/mL}$  | <a href="#">[4]</a>   |
| Limit of Quantitation (LOQ)       | 0.588 $\mu\text{g/mL}$  | <a href="#">[4]</a>   |

## Experimental Workflow



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